4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole
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Overview
Description
4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole is a complex organic compound that features a combination of azetidine and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole typically involves multiple steps, starting with the preparation of the azetidine and oxazole intermediates. The azetidine ring can be synthesized through the ring-opening polymerization of aziridines, which are then functionalized with sulfonyl groups . The oxazole ring is often synthesized via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the sulfonyl groups.
Substitution: Nucleophilic substitution reactions can be used to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to engage in various chemical reactions, while the sulfonyl groups enhance its solubility and reactivity. These properties enable the compound to interact with biological molecules, potentially inhibiting or modifying their functions .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: These compounds share the azetidine ring but differ in their functional groups and overall structure.
Oxazole derivatives: Compounds with the oxazole ring but different substituents.
Uniqueness
4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole is unique due to the combination of azetidine and oxazole rings, along with the presence of sulfonyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
4-[4-(3-ethylsulfonylazetidin-1-yl)sulfonylphenyl]-2-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S2/c1-3-23(18,19)14-8-17(9-14)24(20,21)13-6-4-12(5-7-13)15-10-22-11(2)16-15/h4-7,10,14H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKASRVTBAHATC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=COC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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